3-Bromo-4-fluorobenzylisocyanide
Description
Properties
CAS No. |
728920-04-5 |
|---|---|
Molecular Formula |
C8H5BrFN |
Molecular Weight |
214.03 g/mol |
IUPAC Name |
2-bromo-1-fluoro-4-(isocyanomethyl)benzene |
InChI |
InChI=1S/C8H5BrFN/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2 |
InChI Key |
UBMUPMXVMRQQLA-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]CC1=CC(=C(C=C1)F)Br |
Canonical SMILES |
[C-]#[N+]CC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 3-bromo-4-fluorobenzylisocyanide and related compounds in terms of molecular properties, functional groups, and safety profiles:
Functional Group Reactivity
- Isocyanides (-NC) : The isocyanide group in this compound confers high reactivity in cycloaddition and multicomponent reactions, making it valuable for synthesizing heterocycles and peptidomimetics. This contrasts with the carboxylic acid and amide analogs, which are less reactive but more stable .
- Carboxylic Acids (-COOH) : Compounds like 3-bromo-4-fluorophenylacetic acid and 4-bromo-3-chlorobenzoic acid exhibit acidity (pKa ~2–4) and are commonly used in esterification or as intermediates in drug design .
- Amides (-CONH₂) : Benzamide derivatives (e.g., 3-bromo-4-(trifluoromethyl)benzamide) are biologically relevant due to hydrogen-bonding capabilities, often serving as enzyme inhibitors or ligands .
Physicochemical Properties
- Lipophilicity: The logP value of 1.92 for 3-bromo-4-fluorophenylacetic acid suggests moderate lipophilicity, favoring membrane permeability.
- Solubility : The carboxylic acid derivatives (e.g., phenylacetic acid) exhibit higher aqueous solubility (0.32 mg/mL) compared to isocyanides or amides, which may require organic solvents for handling .
Preparation Methods
Reaction Mechanism and Conditions
The predominant synthesis involves the dehydration of N-[(3-bromo-4-fluorophenyl)methyl]formamide using phosphorus oxychloride (POCl₃) in dichloromethane (DCM) under inert conditions. The reaction proceeds via a two-step mechanism:
- Formamide Activation : POCl₃ reacts with the formamide carbonyl oxygen, generating a chlorophosphate intermediate.
- Isocyanide Formation : Base-mediated elimination (N-ethyl-N,N-diisopropylamine) removes HCl, yielding the isocyanide and phosphate byproducts.
Critical Parameters :
- Temperature: 0–20°C (ice-cooling during POCl₃ addition)
- Molar Ratios:
- Formamide : POCl₃ : Base = 1 : 1.5 : 4.5
- Solvent: Anhydrous DCM (15 mL per mmol substrate)
Experimental Procedure
Reaction Setup :
- Charge N-[(3-bromo-4-fluorophenyl)methyl]formamide (1.21 mmol) and N-ethyl-N,N-diisopropylamine (5.43 mmol) in DCM (10 mL).
- Cool to 0°C under nitrogen.
- Add POCl₃ (1.81 mmol) in DCM (5 mL) dropwise over 30 min.
Post-Reaction Workflow :
- Stir 0.5 hr at 0°C, then 2 hr at 20°C.
- Quench with ice-water, extract with DCM (3 × 20 mL).
- Wash organic layer sequentially with:
- Water (2 × 15 mL)
- Saturated NaHCO₃ (10 mL)
- Brine (10 mL)
- Dry over MgSO₄, concentrate under reduced pressure.
Purification :
Characterization Data
Spectroscopic Analysis :
- ¹H NMR (400 MHz, CDCl₃):
δ 7.13–7.58 (m, 3H, aromatic), 4.61 (s, 2H, CH₂NC) - Molecular Weight : 214.03 g/mol (C₈H₅BrFN)
Chromatographic Purity :
- Rf = 0.42 (hexane/ethyl acetate 9:1)
- HPLC: >95% purity (C18 column, MeOH/H₂O 80:20)
Alternative Pathways: Precursor Bromination Strategies
Hypothetical Isocyanide Synthesis from Aldehyde
A theoretical pathway could involve:
- Reductive Amination : Convert aldehyde to benzylamine.
- Formylation : React with formic acid to yield formamide.
- Dehydration : Apply POCl₃/base conditions as in Section 1.
Limitations :
- No literature reports validate this route for 3-bromo-4-fluorobenzylisocyanide.
- Multiple steps likely reduce overall yield versus direct formamide dehydration.
Comparative Analysis of Synthetic Methods
Optimization Opportunities and Challenges
Yield Improvement Strategies
- Catalyst Screening : Replace POCl₃ with PCl₅ or Burgess reagent to enhance dehydration efficiency.
- Solvent Effects : Test polar aprotic solvents (DMF, THF) to stabilize transition states.
Byproduct Management
- Phosphate Removal : Aqueous washes at pH 7–8 prevent emulsion formation during extraction.
- Chromatography Alternatives : Recrystallization from hexane/CH₂Cl₂ (1:3) may reduce purification time.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-4-fluorobenzylisocyanide?
Methodological Answer: Synthesis of this compound typically involves multi-step procedures starting from halogenated aromatic precursors. For example:
- Step 1: Bromination/fluorination of benzyl derivatives (e.g., 4-fluorobenzyl bromide or 3-bromo-4-fluorocinnamic acid) to introduce substituents .
- Step 2: Conversion of benzyl halides to isocyanides via the Hofmann isocyanide synthesis or other nucleophilic substitutions. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as demonstrated in analogous compounds like 3-Bromo-4-fluorobenzylamine hydrochloride .
- Key Considerations: Use anhydrous conditions and catalysts like CuCN for halogen retention .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- Stability Testing: Monitor decomposition under varying temperatures and light exposure via TGA/DSC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzylisocyanides?
Methodological Answer: Discrepancies in reactivity (e.g., nucleophilic vs. electrophilic behavior) often arise from differences in experimental conditions. To address this:
- Systematic Comparison: Replicate conflicting studies while controlling variables (e.g., solvent, catalyst loading, reaction time) .
- Mechanistic Probes: Use isotopic labeling (e.g., in water) or computational modeling (DFT) to trace reaction pathways .
- Case Study: Contrast the stability of this compound with analogs like 4-Bromo-2-fluorobenzyl cyanide under identical conditions .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- AI-Powered Retrosynthesis Tools: Platforms like PubChem’s AI-driven synthesis planner (using Pistachio and Reaxys databases) propose feasible routes by analyzing bond dissociation energies and steric effects .
- DFT Calculations: Model transition states for Suzuki-Miyaura couplings to evaluate bromine/fluorine substituent effects on reaction barriers .
- Benchmarking: Compare predicted vs. experimental outcomes using structurally similar compounds (e.g., 4-Bromo-3-fluorophenylboronic acid) .
Q. How to design experiments to study the stability of this compound under varying conditions?
Methodological Answer:
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